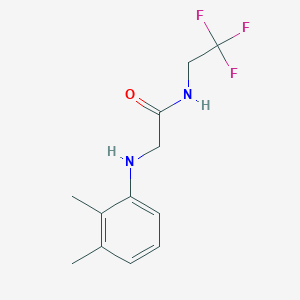
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is a synthetic organic compound that features a bromine and fluorine-substituted phenyl ring, a tert-butylamino group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of Intermediate: The aniline undergoes acylation with an appropriate acylating agent, such as acetyl chloride, to form an intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with tert-butylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted phenyl derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potentially as a precursor in the development of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(tert-butylamino)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(tert-butylamino)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(methylamino)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring and the tert-butylamino group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H16BrFN2O |
|---|---|
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-(tert-butylamino)acetamide |
InChI |
InChI=1S/C12H16BrFN2O/c1-12(2,3)15-7-11(17)16-10-5-4-8(13)6-9(10)14/h4-6,15H,7H2,1-3H3,(H,16,17) |
Clave InChI |
KYHGZFCVJGESIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(=O)NC1=C(C=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)


![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)









